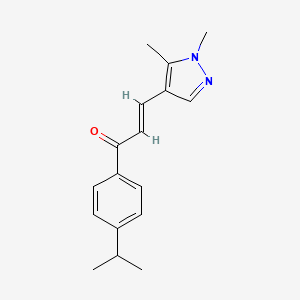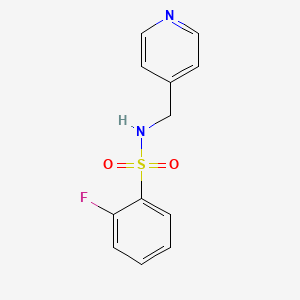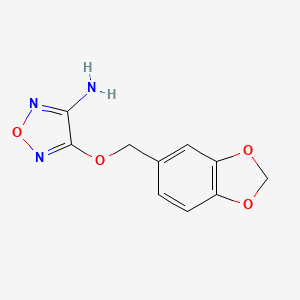![molecular formula C15H18N4O3 B5499796 ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5499796.png)
ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate, also known as EICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate involves its ability to inhibit the activity of various enzymes and signaling pathways. ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate also inhibits the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide signaling pathways. Additionally, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has been found to activate the AMP-activated protein kinase pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has been found to have various biochemical and physiological effects. In cancer cells, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate induces apoptosis by activating caspase-3 and caspase-9. ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor. In cardiovascular disease, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate also reduces oxidative stress by increasing the activity of antioxidant enzymes. In neurological disorders, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate improves cognitive function by increasing the expression of brain-derived neurotrophic factor.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for a more precise and targeted approach to studying the effects of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate on different biological systems. However, one of the limitations of using ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate is its low yield during the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate. One direction is to investigate the potential use of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate in combination with other drugs for cancer treatment. Another direction is to explore the effects of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate on other biological systems, such as the immune system and the microbiome. Additionally, further research is needed to optimize the synthesis process of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate is a chemical compound that has shown potential applications in various fields of scientific research. Its ability to selectively target specific enzymes and signaling pathways makes it a valuable tool for studying the effects of different biological systems. Further research is needed to fully understand the potential of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate and to optimize its synthesis process for use in lab experiments.
合成法
The synthesis of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate involves a multi-step process that includes the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the addition of 1H-imidazole-4-ethanamine and the subsequent coupling with N-Boc-glycine. The final product is obtained by deprotection of the Boc group using trifluoroacetic acid. The yield of ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate is typically around 50%.
科学的研究の応用
Ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has shown potential applications in various fields of scientific research, including cancer treatment, cardiovascular disease, and neurological disorders. In cancer treatment, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological disorders, ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate has been found to improve cognitive function and protect against neurodegeneration.
特性
IUPAC Name |
ethyl 4-[2-(1H-imidazol-5-yl)ethylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-14(20)11-3-5-12(6-4-11)19-15(21)17-8-7-13-9-16-10-18-13/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMZMIGPNYOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamoyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)


![methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)
![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)

![2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5499805.png)
